1,8-Dimethylquinolin-4(1H)-one 1,8-Dimethylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816056
InChI: InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13)6-7-12(2)11(8)9/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

1,8-Dimethylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15816056

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dimethylquinolin-4(1H)-one -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1,8-dimethylquinolin-4-one
Standard InChI InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13)6-7-12(2)11(8)9/h3-7H,1-2H3
Standard InChI Key LZVWNUAGQBJTAA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C=CN2C

Introduction

Structural and Molecular Characteristics

The core structure of 1,8-Dimethylquinolin-4(1H)-one consists of a quinolin-4-one scaffold substituted with methyl groups at positions 1 and 8 (Figure 1). The 4-oxo group in the pyridinone ring contributes to its polarity, while the methyl substituents influence steric and electronic properties. X-ray crystallographic data for analogous compounds, such as 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, reveal dihedral angles between aromatic rings ranging from 57.84° to 89.72°, suggesting conformational flexibility in substituted quinolinones .

Table 1: Key Molecular Properties of 1,8-Dimethylquinolin-4(1H)-one

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
CAS Registry Number37041-27-3
Purity≥95% (reported)
Hydrogen Bond Acceptors2 (1 carbonyl, 1 ring N)
Hydrogen Bond Donors1 (N-H group)

Synthetic Methodologies

Classical Synthesis Routes

Quinolin-4-ones are traditionally synthesized via the Gould-Jacobs or Conrad-Limpach reactions, which involve cyclization of aniline derivatives with β-ketoesters or acetoacetic esters, respectively . For 1,8-dimethyl derivatives, regioselective methylation post-cyclization may be required. The Biere-Seelen synthesis, which utilizes methyl anthranilate and dimethyl acetylenedicarboxylate, offers a pathway to functionalized quinolinones but requires stringent base conditions for decarboxylation .

Modern Approaches

Recent advances include transition metal-catalyzed cyclizations and decarboxylative strategies. Sun et al. demonstrated that isatoic anhydrides and 1,3-dicarbonyl compounds undergo decarboxylating cyclization in water at 80°C to yield quinolin-4-ones . Applying this method to appropriately substituted precursors could theoretically produce 1,8-dimethyl analogs, though direct evidence is lacking.

Challenges in Synthesis

Selective methylation at the 1- and 8-positions remains a hurdle. Protective group strategies or directed ortho-methylation via Friedel-Crafts alkylation might be employed, but these methods risk over-alkylation or side reactions. Microwave-assisted synthesis, as used for related dihydroquinolinones, could enhance yields and selectivity .

Physicochemical Properties

While experimental data for 1,8-Dimethylquinolin-4(1H)-one are sparse, predictive models and analog comparisons provide insights:

  • logP: Estimated at ~2.5–3.0 (lower than G751-5772’s 4.3 ), reflecting reduced hydrophobicity due to fewer aromatic substituents.

  • Solubility: Moderate aqueous solubility (logSw ≈ -3.5 to -4.0), typical for quinolinones with limited polar groups .

  • Thermal Stability: Quinolinones generally exhibit stability up to 200°C, with decomposition pathways involving ring-opening or oxidation .

Spectroscopic Features:

  • IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) .

  • NMR: Expected singlet for C1 methyl (δ 3.2–3.5 ppm) and C8 methyl (δ 2.4–2.8 ppm), with downfield shifts for H4 (δ 8.1–8.3 ppm) due to deshielding by the carbonyl .

Biological Activities and Applications

Anticancer Activity

Triazole-functionalized quinolin-4-ones induce apoptosis in cancer cells via caspase-3 activation . The methyl groups in 1,8-Dimethylquinolin-4(1H)-one could enhance membrane permeability, though cytotoxic IC₅₀ values remain unquantified.

Antiviral Prospects

During COVID-19 research, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) exhibited SARS-CoV-2 main protease (Mᴾʳᵒ) inhibition (binding affinity: -9.1 kcal/mol vs. Darunavir’s -8.7 kcal/mol) . Methyl substitutions at strategic positions might optimize protease binding.

Industrial and Research Utility

Pharmaceutical Intermediates

1,8-Dimethylquinolin-4(1H)-one serves as a precursor for fused heterocycles. For example, Cu-catalyzed click reactions with azides yield triazole derivatives with enhanced bioactivity .

Material Science

Quinolinone derivatives are explored as organic semiconductors due to π-conjugated systems. Methyl groups could tune bandgap energies, but studies are preliminary.

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